molecular formula C22H18NO2S+ B280484 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium

12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium

Cat. No.: B280484
M. Wt: 360.4 g/mol
InChI Key: WQTOALHKQQODPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a polycyclic heteroaromatic compound that contains a thiazole ring fused with a pyridine ring and an acenaphthene ring system.

Mechanism of Action

The exact mechanism of action of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis in cancer cells and inhibiting the growth of microbial and viral pathogens. It has been suggested that this compound may target specific cellular pathways and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has also been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurological and metabolic processes. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium in lab experiments is its potential pharmacological properties, which may provide insights into the development of new drugs for cancer, microbial, and viral diseases. However, one of the limitations of using this compound is its complex synthesis method, which may be challenging for researchers without expertise in organic chemistry.

Future Directions

There are several future directions for the research on 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium. One direction is to investigate its potential as a drug candidate for various diseases, including cancer, microbial, and viral infections. Another direction is to explore its mechanism of action and identify specific cellular pathways and proteins that it targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting intermediate compound is then reacted with 9,10-dimethyl-1,2-benzanthracene-3,6-dicarboxaldehyde in the presence of piperidine to yield the final product.

Scientific Research Applications

12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium has been investigated for its potential pharmacological properties, including its anticancer, antimicrobial, and antiviral activities. Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.

Properties

Molecular Formula

C22H18NO2S+

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 5,6-dimethyl-7-thia-4-azoniapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),5,9,11,13,15(19),16-nonaene-3-carboxylate

InChI

InChI=1S/C22H18NO2S/c1-4-25-22(24)21-20-16-10-6-8-14-7-5-9-15(19(14)16)17(20)11-18-23(21)12(2)13(3)26-18/h5-11H,4H2,1-3H3/q+1

InChI Key

WQTOALHKQQODPI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C

Origin of Product

United States

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